molecular formula C15H22O B7984001 trans-2-(4-(tert-Butyl)phenyl)cyclopentanol

trans-2-(4-(tert-Butyl)phenyl)cyclopentanol

Cat. No.: B7984001
M. Wt: 218.33 g/mol
InChI Key: ARWGJIJDQOIOPU-UONOGXRCSA-N
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Description

trans-2-(4-(tert-Butyl)phenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-(tert-butyl)phenyl group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(tert-Butyl)phenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) followed by acidic workup to yield the desired alcohol. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Cyclopentanone, 4-(tert-butyl)phenylmagnesium bromide, and acidic workup (e.g., HCl or H2SO4)

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-(tert-Butyl)phenyl)cyclopentanone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent (CrO3 in H2SO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can be used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism by which trans-2-(4-(tert-Butyl)phenyl)cyclopentanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

  • trans-2-(4-Methylphenyl)cyclopentanol
  • trans-2-(4-Ethylphenyl)cyclopentanol
  • trans-2-(4-Isopropylphenyl)cyclopentanol

Comparison:

Properties

IUPAC Name

(1R,2S)-2-(4-tert-butylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWGJIJDQOIOPU-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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